REACTION_CXSMILES
|
[OH:1][CH2:2][C@H:3]1[CH2:8][CH:7]2[CH:5]([CH2:6]2)[N:4]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].CC#N.C(Cl)(Cl)(Cl)Cl.O.I([O-])(=O)(=O)=[O:26].[Na+]>[Ru](Cl)(Cl)Cl>[C:12]([O:11][C:9]([N:4]1[CH:3]([C:2]([OH:26])=[O:1])[CH2:8][CH:7]2[CH:5]1[CH2:6]2)=[O:10])([CH3:15])([CH3:14])[CH3:13] |f:1.2.3,4.5|
|
Name
|
(3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
OC[C@@H]1N(C2CC2C1)C(=O)OC(C)(C)C
|
Name
|
MeCN CCl4 H2O
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC#N.C(Cl)(Cl)(Cl)Cl.O
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12.8 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred 18 hrs at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched by addition of isopropanol (6 ml)
|
Type
|
ADDITION
|
Details
|
The resulting black mixture was diluted with Et2O (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
the aqueous was washed with Et2O (3×30 ml)
|
Type
|
EXTRACTION
|
Details
|
re-extracted with EtOAc (3×30 ml)
|
Type
|
CUSTOM
|
Details
|
Collected organics after solvent evaporation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC2CC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C@H:3]1[CH2:8][CH:7]2[CH:5]([CH2:6]2)[N:4]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].CC#N.C(Cl)(Cl)(Cl)Cl.O.I([O-])(=O)(=O)=[O:26].[Na+]>[Ru](Cl)(Cl)Cl>[C:12]([O:11][C:9]([N:4]1[CH:3]([C:2]([OH:26])=[O:1])[CH2:8][CH:7]2[CH:5]1[CH2:6]2)=[O:10])([CH3:15])([CH3:14])[CH3:13] |f:1.2.3,4.5|
|
Name
|
(3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
OC[C@@H]1N(C2CC2C1)C(=O)OC(C)(C)C
|
Name
|
MeCN CCl4 H2O
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC#N.C(Cl)(Cl)(Cl)Cl.O
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12.8 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred 18 hrs at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched by addition of isopropanol (6 ml)
|
Type
|
ADDITION
|
Details
|
The resulting black mixture was diluted with Et2O (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
the aqueous was washed with Et2O (3×30 ml)
|
Type
|
EXTRACTION
|
Details
|
re-extracted with EtOAc (3×30 ml)
|
Type
|
CUSTOM
|
Details
|
Collected organics after solvent evaporation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC2CC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |